molecular formula C10H14O3 B1296192 2-(3,5-Dimethoxyphenyl)ethanol CAS No. 7417-20-1

2-(3,5-Dimethoxyphenyl)ethanol

Cat. No. B1296192
CAS RN: 7417-20-1
M. Wt: 182.22 g/mol
InChI Key: UGODKVFPYBAMPX-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C10H14O3 . It is also known as 3,4-Dimethoxybenzeneethanol, 3,4-Dimethoxyphenethyl alcohol, or Homoveratryl alcohol .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethoxyphenyl)ethanol” consists of a benzene ring with two methoxy groups (OCH3) at the 3rd and 5th positions and an ethanol group (CH2CH2OH) at the 2nd position .

Scientific Research Applications

1. Lignin Model Compound Studies

2-(3,5-Dimethoxyphenyl)ethanol is used as a model compound in lignin studies. Nie et al. (2014) examined the kinetics of oxidation of lignin model compounds, including a similar compound, 1-(3,4-Dimethoxyphenyl)ethanol, with chlorine dioxide under bleaching conditions, exploring the chlorination and oxidation reactions (Nie et al., 2014). Similarly, Cui et al. (1999) focused on the reactivity of lignin toward hydrogen peroxide catalyzed by a Mn(IV)-Me4DTNE complex (Cui et al., 1999).

2. Coordination Chemistry

In coordination chemistry, 2-(3,5-Dimethoxyphenyl)ethanol has been studied for its reactivity against various metal ions. Muñoz et al. (2011) synthesized complexes using a similar compound, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, against Pd(II), Zn(II), and Cu(II), demonstrating different geometric structures in the resulting complexes (Muñoz et al., 2011).

3. Photochemical Studies

2-(3,5-Dimethoxyphenyl)ethanol has also been a subject in photochemical studies. For instance, Castellan et al. (1990) explored the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, 1,2-di(3′,4′-dimethoxyphenyl)ethanone, analyzing its photochemical reactivity in various states (Castellan et al., 1990).

4. Synthesis and Characterization

The synthesis and characterization of compounds containing 2-(3,5-Dimethoxyphenyl)ethanol have been a significant area of research. For example, Tayade & Waghmare (2016) discussed the synthesis of compounds with this chemical, detailing their structural characterization and chemical properties (Tayade & Waghmare, 2016).

Safety And Hazards

The safety data sheet for “2-(3,4-Dimethoxyphenyl)ethanol” suggests that it is combustible and should be handled with personal protective equipment. It also advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGODKVFPYBAMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295429
Record name 2-(3,5-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxyphenyl)ethanol

CAS RN

7417-20-1
Record name 3,5-Dimethoxybenzeneethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 101853
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Record name 7417-20-1
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Record name 2-(3,5-dimethoxyphenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of LiAlH4 (1.05 g) in dioxane (100 ml) was added a solution of 3,5-dimethoxyphenyl acetic acid (5.32 g) in dioxane (20 ml) portionwise at 0° C. The mixture was stirred at room temperature for 0.5 hour and at 50° C. for 2 hours. The mixture was quenched with conc. NH4OH and filtered through Celite. The filtrate was evaporated to yield 3,5-dimethoxyphenethyl alcohol (5.1 g). IR (Neat) 3400, 1600 cm−1; MS (GC−EI) 182 (M+), 151 (M−MeO).
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Synthesis routes and methods II

Procedure details

Within 40 minutes, 1.12 liters of a 20% solution of diisobutylaluminum hydride in toluene is added dropwise to a solution, cooled to -40° C., of 132.3 g. of the methyl ester of 3,5-dimethoxyphenylacetic acid in 1.3 l. of absolute toluene, the temperature rising to -10° C. during this step. After another 20 minutes at -10° C., 151 ml. of water is carefully added dropwise so that the temperature does not exceed +10° C. 200 g. of sodium sulfate is then added to the reaction mixture, and the latter is stirred for 2 hours at room temperature. The solids are filtered off and a subsequent washing step is performed with a total of 1 liter of methylene chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Winstein, R Heck - Journal of the American Chemical Society, 1956 - ACS Publications
Results The series of primary and secondary p-bromo-benzenesulfonates or p-toluenesulfonates employed in thepresent study is shown in Table I, which summarizes the measured …
Number of citations: 84 pubs.acs.org
E Mannila, A Talvitie - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
Hydration of the double bond of some stilbene congeners of Picea abies bark by TiCl 4 ·NaBH 4 reagent is described. Five racemic 1,2‐diphenylethanol derivatives (9–13), structurally …
JF Jamie, RW Rickards - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Manganese(III) acetate in acetic acid promotes efficient radical-mediated oxidative cyclisation of ε-aryl-β-dicarbonyl and Z-γ,δ-unsaturated δ-aryl-β-dicarbonyl compounds carrying …
Number of citations: 14 pubs.rsc.org
A Saeed, Z Ashraf - Journal of chemical sciences, 2006 - Springer
A number of important aromatic carboxylic acids precursors, or intermediates in the syntheses of natural products, are converted into methyl esters and reduced to the corresponding …
Number of citations: 47 link.springer.com
M Wei, X Peng, L Xing, Y Dai, R Huang, M Geng… - European Journal of …, 2018 - Elsevier
Starting from the phase II clinical FGFR inhibitor lucitanib (2), we conducted a medicinal chemistry approach by opening the central quinoline skeleton coupled with a scaffold hopping …
Number of citations: 28 www.sciencedirect.com
M Guiso, A Betrow, C Marra - 2008 - Wiley Online Library
Recently we reported that 6‐hydroxy‐ and 6,7‐dihydroxyisochromans can be obtained under very mild conditions and with very good yield by a one‐pot synthesis based on a modified …
JR Cannon, BW Metcalf - Australian Journal of Chemistry, 1971 - CSIRO Publishing
5-n-Undecylresorcinol (1) and persoonol, which has been shown to be (2)-5-undec-3-enylresorcinol (3), have been isolated from a vesicant extracted from the wood of Persoonia …
Number of citations: 22 www.publish.csiro.au
AS Suleman - 1999 - search.proquest.com
computer printer. Page 1 LLLLGLGGGGG GGG aaLLL This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted. …
Number of citations: 2 search.proquest.com
HO HO - Synthetic and Natural Phenols, 1996 - books.google.com
This chapter describes recent progress in the chemistry of 1, 3, 5-tri-hydroxybenzene (phloroglucinol), the 1, 2, 3-trihydroxy (pyrogallol) and 1, 2, 4-isomers and in polycyclic compounds …
Number of citations: 0 books.google.com
NH RAMA, A SAEED, R IQBAL - Journal of Scientific Research, 1996
Number of citations: 0

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